molecular formula C13H16BBrO4 B6304649 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester CAS No. 2121514-16-5

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester

Cat. No. B6304649
CAS RN: 2121514-16-5
M. Wt: 326.98 g/mol
InChI Key: XTPUSDMNTHXJAW-UHFFFAOYSA-N
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Description

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-16-5 . It has a molecular weight of 326.98 . The IUPAC name for this compound is 2-(5-bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

As mentioned earlier, boronic acids and their derivatives are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like a boronic acid or a boronic ester) with an organic halide or pseudohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The shipping temperature is room temperature .

Safety and Hazards

The compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is a boronic ester compound . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the carbon atoms involved in these reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation, where the boronic ester group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including biaryl compounds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki–Miyaura coupling reaction .

Action Environment

The action of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is influenced by several environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of a palladium catalyst is crucial for the compound’s involvement in Suzuki–Miyaura coupling reactions .

properties

IUPAC Name

2-(5-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPUSDMNTHXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester

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